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molecular formula C14H18N2O4 B8479691 3-[3-(4-Methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one CAS No. 615267-94-2

3-[3-(4-Methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one

Cat. No. B8479691
M. Wt: 278.30 g/mol
InChI Key: DOMGVTIXDZWVAE-UHFFFAOYSA-N
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Patent
US07351849B2

Procedure details

To a solution of Pd((R)-binap)(OH2)2(OTf)2 (26.6 mg, 0.025 mmol) in toluene (3 ml) were added 3-crotonoyl-1,3-oxazolidin-2-one (155 mg, 1.0 mmol) and anisidine (148 mg, 1.2 mmol). After the resulting mixture was stirred at room temperature for 3 hours, the reaction solution was concentrated and purified by a silica gel column chromatography (hexane:ethyl acetate=4:1) to give the objective 3-[3-(4-methoxyphenylamino)butyryl]-1,3-oxazolidin-2-one (228 mg, 82% yield).
[Compound]
Name
Pd((R)-binap)(OH2)2(OTf)2
Quantity
26.6 mg
Type
reactant
Reaction Step One
Quantity
155 mg
Type
reactant
Reaction Step One
Quantity
148 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:6]1[CH2:10][CH2:9][O:8][C:7]1=[O:11])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1>C1(C)C=CC=CC=1>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([NH:20][CH:3]([CH3:4])[CH2:2][C:1]([N:6]2[CH2:10][CH2:9][O:8][C:7]2=[O:11])=[O:5])=[CH:16][CH:15]=1

Inputs

Step One
Name
Pd((R)-binap)(OH2)2(OTf)2
Quantity
26.6 mg
Type
reactant
Smiles
Name
Quantity
155 mg
Type
reactant
Smiles
C(\C=C\C)(=O)N1C(OCC1)=O
Name
Quantity
148 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the resulting mixture was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(CC(=O)N1C(OCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 228 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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